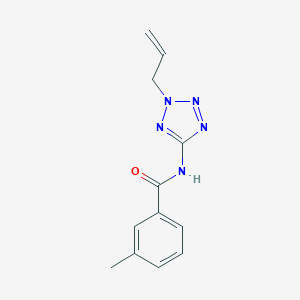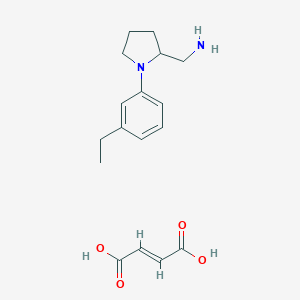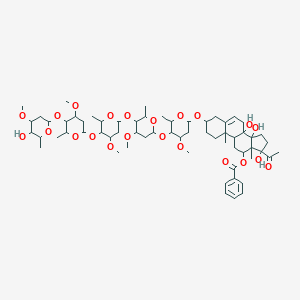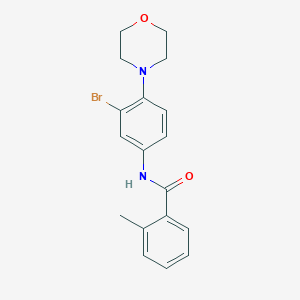
2,3,5,6,8,8,10,10-Octachlorobornane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6,8,8,10,10-Octachlorobornane is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular formula of 2,3,5,6,8,8,10,10-Octachlorobornane is C10H10Cl8 . Its molecular weight is 413.81000 .Physical And Chemical Properties Analysis
2,3,5,6,8,8,10,10-Octachlorobornane has a density of 1.63g/cm3 . Its boiling point is 457.8ºC at 760mmHg . The flash point is 233.2ºC .Aplicaciones Científicas De Investigación
Environmental Science: Detection and Monitoring
2,3,5,6,8,8,10,10-Octachlorobornane: is often studied for its persistence in the environment and potential as a bioaccumulative toxin . Its detection and monitoring are crucial for environmental risk assessments. Advanced chromatographic and spectrometric techniques are employed to trace and quantify its presence in soil, water, and biological samples.
Medical Research: Biomarker of Exposure
This compound has been identified in human blood, indicating exposure to this or related compounds . It serves as a biomarker in epidemiological studies that correlate environmental pollutant levels with health outcomes. Understanding its metabolism and interaction with biological systems is vital for assessing its toxicological impact.
Industrial Applications: Chemical Manufacturing
While specific industrial applications of 2,3,5,6,8,8,10,10-Octachlorobornane are not well-documented, compounds of this nature are often involved in the synthesis of more complex chemical structures. They may serve as intermediates in the production of certain polymers or specialty chemicals .
Agricultural Use: Pesticide Analysis
Historically, chlorinated compounds like 2,3,5,6,8,8,10,10-Octachlorobornane have been used as pesticides. Current research may involve analyzing its residues in agricultural products and exploring its effects on non-target organisms and ecosystems .
Biotechnology: Fungal Degradation Studies
Research in biotechnology includes studying the degradation of organochlorine pesticides by fungi2,3,5,6,8,8,10,10-Octachlorobornane can be a subject in understanding the metabolic pathways and enzymes involved in the bioremediation process .
Material Science: Property Analysis
In material science, the physical and chemical properties of 2,3,5,6,8,8,10,10-Octachlorobornane are analyzed to understand its stability, reactivity, and potential use in material synthesis. Its behavior under various conditions can inform the development of new materials with desired characteristics .
Analytical Chemistry: Method Development
Analytical chemists develop and refine methods for the detection and quantification of 2,3,5,6,8,8,10,10-Octachlorobornane . This includes creating standards for calibration, optimizing sample preparation techniques, and improving instrument sensitivity .
Toxicology: Risk Assessment
Toxicological studies focus on the health risks associated with exposure to 2,3,5,6,8,8,10,10-Octachlorobornane . Research includes determining its toxic dose, understanding its mechanism of action, and evaluating its carcinogenic, mutagenic, or endocrine-disrupting potential .
Mecanismo De Acción
Biochemical Pathways
As it is part of the human exposome
Pharmacokinetics
It has been identified in human blood , suggesting that it can be absorbed and distributed in the body. The specific mechanisms of its metabolism and excretion remain unknown.
Result of Action
It is known to be present in the blood of exposed individuals
Propiedades
IUPAC Name |
(2R,3R,5R,6R,7S)-2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl8/c1-9(7(15)16)2-3(11)5(13)10(9,8(17)18)6(14)4(2)12/h2-8H,1H3/t2?,3-,4-,5+,6+,9-,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHUROLVAKWCN-FXFZNMOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2[C@H]([C@@H](C1([C@H]([C@@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6,8,8,10,10-Octachlorobornane | |
CAS RN |
142534-71-2 |
Source


|
| Record name | 2,3,5,6,8,8,10,10-Octachlorobornane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142534712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6,8,8,10,10-OCTACHLOROBORNANE, (2-ENDO,3-EXO,5-ENDO,6-EXO,7-ANTI)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K80DU72W26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)


